molecular formula C9H13BClN3O2 B14852692 2-(Piperidin-1-yl)-6-chloropyrimidine-4-boronic acid

2-(Piperidin-1-yl)-6-chloropyrimidine-4-boronic acid

Cat. No.: B14852692
M. Wt: 241.48 g/mol
InChI Key: ONMZZDBKQHPPKT-UHFFFAOYSA-N
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Description

2-(Piperidin-1-yl)-6-chloropyrimidine-4-boronic acid is a compound that belongs to the class of boronic acids, which are known for their versatility in organic synthesis and medicinal chemistry. This compound features a piperidine ring, a chloropyrimidine moiety, and a boronic acid group, making it a valuable intermediate in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Piperidin-1-yl)-6-chloropyrimidine-4-boronic acid typically involves the Suzuki-Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds. The reaction involves the coupling of a boronic acid derivative with an aryl or vinyl halide in the presence of a palladium catalyst and a base . The general reaction conditions include:

    Catalyst: Palladium(0) or Palladium(II) complexes

    Base: Potassium carbonate, sodium carbonate, or cesium carbonate

    Solvent: Tetrahydrofuran (THF), toluene, or dimethylformamide (DMF)

    Temperature: 80-100°C

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors, which offer better control over reaction parameters and improved safety. The use of microwave-assisted synthesis can also enhance reaction rates and yields .

Chemical Reactions Analysis

Types of Reactions

2-(Piperidin-1-yl)-6-chloropyrimidine-4-boronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted pyrimidines, alcohols, ketones, and amines, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2-(Piperidin-1-yl)-6-chloropyrimidine-4-boronic acid has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Employed in the development of enzyme inhibitors and probes for studying biological pathways.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.

    Industry: Utilized in the production of agrochemicals, polymers, and advanced materials.

Mechanism of Action

The mechanism of action of 2-(Piperidin-1-yl)-6-chloropyrimidine-4-boronic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The boronic acid group can form reversible covalent bonds with active site residues of enzymes, leading to inhibition of enzyme activity. This property makes it a valuable tool in the design of enzyme inhibitors and therapeutic agents .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Piperidin-1-yl)-6-chloropyrimidine-4-boronic acid is unique due to the presence of all three functional groups (piperidine, chloropyrimidine, and boronic acid), which confer a combination of reactivity, solubility, and biological activity that is not found in the similar compounds listed above .

Properties

Molecular Formula

C9H13BClN3O2

Molecular Weight

241.48 g/mol

IUPAC Name

(6-chloro-2-piperidin-1-ylpyrimidin-4-yl)boronic acid

InChI

InChI=1S/C9H13BClN3O2/c11-8-6-7(10(15)16)12-9(13-8)14-4-2-1-3-5-14/h6,15-16H,1-5H2

InChI Key

ONMZZDBKQHPPKT-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=NC(=N1)N2CCCCC2)Cl)(O)O

Origin of Product

United States

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